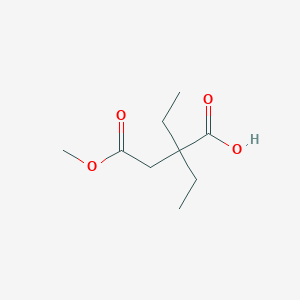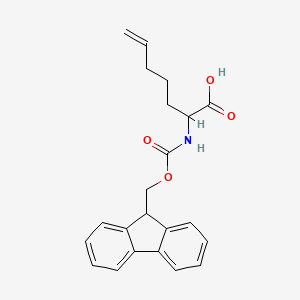
2-(Fmoc-アミノ)-6-ヘプテン酸
概要
説明
Synthesis Analysis
The synthesis of Fmoc-amino acids typically involves the use of a coupling agent for the activation of the incoming amino acid C-terminal, followed by the coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .
Molecular Structure Analysis
The molecular structure of Fmoc-amino acids is characterized by the presence of the Fmoc group, which is a large aromatic group. This group plays a crucial role in the self-assembly of these compounds into higher ordered structures through hydrogen bonding and π–π interactions .
Chemical Reactions Analysis
The chemical reactions involving Fmoc-amino acids typically include the deprotection of the N-terminal of the growing peptide chain, the activation of the incoming amino acid C-terminal, and the coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .
Physical and Chemical Properties Analysis
Fmoc-amino acids have the ability to form hydrogels through self-assembly. The formation of these hydrogels is determined by the primary structures of the amino acids and the secondary structure arrangement .
科学的研究の応用
生体医用アプリケーション
この化合物は、潜在的な生体医用アプリケーションのためのFmoc誘導化カチオン性ヘキサペプチドに基づく自己支持型ヒドロゲルの作成に使用されてきました . これらのヒドロゲルは、医薬品送達やイメージングのための診断ツールなど、生物学、生物医学、バイオテクノロジーの用途に適した生体適合性材料です .
組織工学
KシリーズのFmoc誘導体、「2-(Fmoc-アミノ)-6-ヘプテン酸」を含むは、組織工学の可能性を示しています . より硬いFmoc-K3ヒドロゲルは、組織工学のための潜在的な材料として機能し、細胞接着、生存、複製を完全にサポートしています .
超分子ゲル
この化合物は、低分子量ゲル化剤としてFMOC–アミノ酸を使用して、共集合現象を通じて超分子ゲルを得るために使用されてきました . 新しい構造の安定性は、バイアル反転試験によって評価され、FTIRスペクトルは、化合物間の相互作用を明らかにしました .
低分子量ゲル化剤
この化合物は、三次元ネットワークで物理的相互作用(水素結合、イオン、疎水性、ファンデルワールス、π–πスタッキング)によって自己会合の特性を示す低分子量ゲル化剤(LMWG)のクラスの一部です .
有機中間体
「2-(Fmoc-アミノ)-6-ヘプテン酸」は重要な有機中間体です . 農薬、医薬品、染料の分野で使用できます .
溶解度
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 2-(Fmoc-amino)-6-heptenoic acid is the amine group of amino acids . The compound, which contains a fluorenylmethoxycarbonyl (Fmoc) group, is used as a protecting group for amines during peptide synthesis . This protection is essential to ensure that the desired peptide bonds form selectively and to achieve high peptide yield and purity .
Mode of Action
The mode of action of 2-(Fmoc-amino)-6-heptenoic acid involves the introduction of the Fmoc group to the amine group of amino acids . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that forms an Fmoc carbamate . The Fmoc group is then removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of 2-(Fmoc-amino)-6-heptenoic acid in peptide synthesis affects the biochemical pathway of peptide bond formation . The Fmoc group protects the amine group of amino acids, allowing for the selective formation of peptide bonds . This process is a key step in solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides .
Pharmacokinetics
The pharmacokinetics of 2-(Fmoc-amino)-6-heptenoic acid are largely determined by its role in peptide synthesisInstead, its role is to facilitate the synthesis of peptides, after which it is removed .
Result of Action
The result of the action of 2-(Fmoc-amino)-6-heptenoic acid is the successful synthesis of peptides. By protecting the amine group of amino acids, the compound allows for the selective formation of peptide bonds, leading to high yields of peptides . The removal of the Fmoc group then allows the peptides to perform their intended biological functions .
Action Environment
The action of 2-(Fmoc-amino)-6-heptenoic acid is influenced by several environmental factors. For instance, the quality of the solvent used in peptide synthesis, particularly N,N-dimethylformamide (DMF), can affect the reproducibility of the synthesis . Additionally, the reaction conditions, such as temperature and pH, can impact the efficiency of Fmoc protection and deprotection .
生化学分析
Biochemical Properties
2-(Fmoc-amino)-6-heptenoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The Fmoc group protects the amino group of the heptenoic acid, preventing unwanted reactions during the synthesis process. This protection is essential for the selective formation of peptide bonds, ensuring the correct sequence of amino acids in the final peptide product .
Cellular Effects
The effects of 2-(Fmoc-amino)-6-heptenoic acid on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the amino group, it allows for the precise assembly of peptides, which can then be used in various cellular functions. These peptides can influence cell signaling pathways, gene expression, and cellular metabolism. The presence of 2-(Fmoc-amino)-6-heptenoic acid ensures that the synthesized peptides are of high purity and functionality, which is critical for their biological activity .
Molecular Mechanism
At the molecular level, 2-(Fmoc-amino)-6-heptenoic acid exerts its effects through the protection of the amino group. The Fmoc group forms a stable carbamate linkage with the amino group, preventing it from participating in unwanted side reactions. This protection is removed under basic conditions, allowing the amino group to react and form peptide bonds. This mechanism ensures the selective and efficient synthesis of peptides, which are essential for various biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Fmoc-amino)-6-heptenoic acid change over time, particularly in terms of stability and degradation. The Fmoc group is stable under acidic and neutral conditions but can be removed under basic conditions. This stability is crucial for the controlled synthesis of peptides, as it allows for the stepwise addition of amino acids. Over time, the removal of the Fmoc group enables the formation of peptide bonds, leading to the final peptide product .
Dosage Effects in Animal Models
The effects of 2-(Fmoc-amino)-6-heptenoic acid in animal models vary with different dosages. At low doses, it effectively protects the amino group, allowing for the precise synthesis of peptides. At high doses, there may be toxic or adverse effects, particularly if the Fmoc group is not adequately removed. These effects can include disruptions in cellular function and metabolism, highlighting the importance of optimizing the dosage for safe and effective use .
Metabolic Pathways
2-(Fmoc-amino)-6-heptenoic acid is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The Fmoc group ensures the selective protection of the amino group, allowing for the controlled assembly of peptides. This process is essential for maintaining the integrity and functionality of the synthesized peptides, which are involved in various metabolic processes .
Transport and Distribution
Within cells and tissues, 2-(Fmoc-amino)-6-heptenoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound, allowing it to effectively protect the amino group during peptide synthesis. The distribution of 2-(Fmoc-amino)-6-heptenoic acid is crucial for its role in the controlled assembly of peptides, which are essential for various cellular functions .
Subcellular Localization
The subcellular localization of 2-(Fmoc-amino)-6-heptenoic acid is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can effectively protect the amino group during peptide synthesis. The precise localization of 2-(Fmoc-amino)-6-heptenoic acid is essential for its role in the controlled assembly of peptides, ensuring their functionality and biological activity .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h2,5-12,19-20H,1,3-4,13-14H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSIYGFZZWFAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




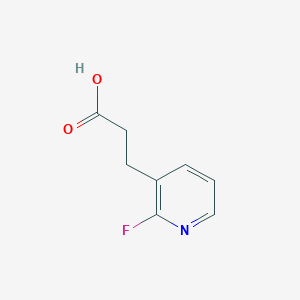


![N-[(5-Fluoropyridin-3-YL)methyl]formamide](/img/structure/B1450317.png)
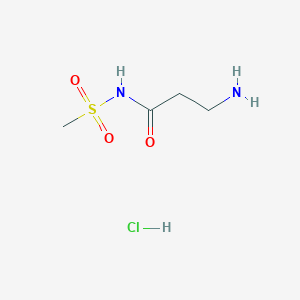
![Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate](/img/structure/B1450321.png)
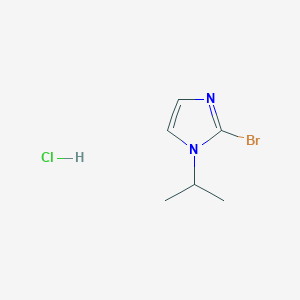
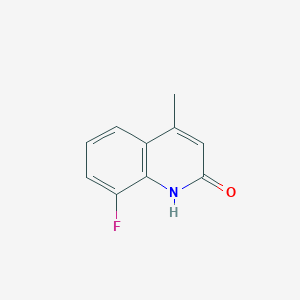
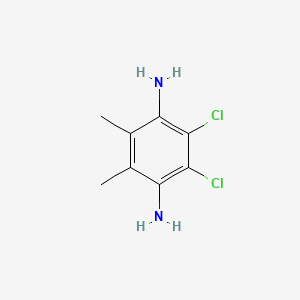
![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B1450325.png)
![5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1450327.png)
